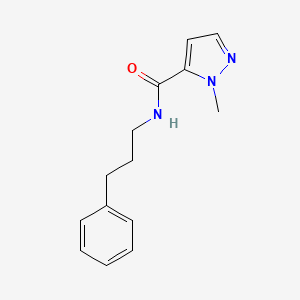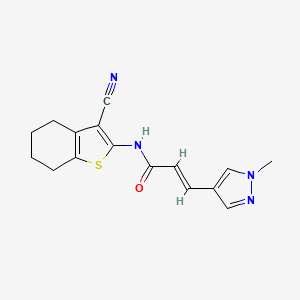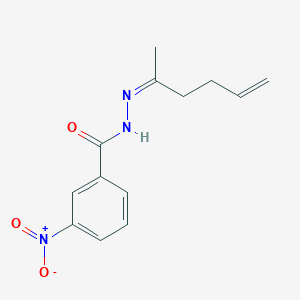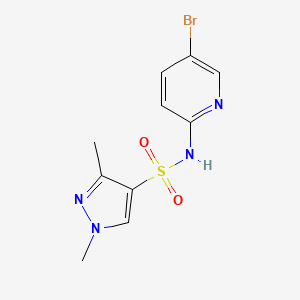
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes.
Mécanisme D'action
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide selectively activates the CB2 receptor, which is primarily expressed in immune cells such as macrophages, monocytes, and T cells. CB2 activation has been shown to reduce inflammation and modulate immune responses, making it a promising target for therapeutic interventions.
Biochemical and Physiological Effects:
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. Additionally, 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells. However, one limitation is that 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has a relatively short half-life, which may limit its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide. One area of focus could be on developing more potent and selective CB2 agonists based on the structure of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide in various diseases, including cancer and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide and its effects on immune cell function.
Méthodes De Synthèse
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropylamine with 1,3-dimethyl-2-nitrobenzene to form the corresponding amine. This amine is then reacted with 1H-pyrazole-5-carboxylic acid to yield 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The CB2 receptor, which 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide targets, has been shown to play a crucial role in modulating immune responses and reducing inflammation.
Propriétés
IUPAC Name |
2-methyl-N-(3-phenylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-13(9-11-16-17)14(18)15-10-5-8-12-6-3-2-4-7-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGOQAMOZCUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)

![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile](/img/structure/B5483163.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5483170.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)
![2-(2-chlorophenyl)-4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5483198.png)

![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![1-(2-aminoethyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5483220.png)
![1-(4-butoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5483230.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)